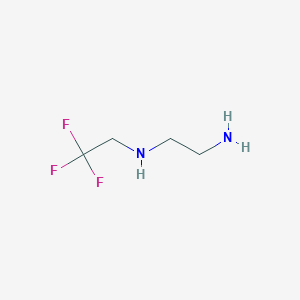
n-octylsulfenyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-octylsulfenyl chloride is an organic compound with the molecular formula C8H17ClS It is a derivative of octane, where one hydrogen atom is replaced by a chlorosulfanyl group (-SCl)
準備方法
Synthetic Routes and Reaction Conditions: n-octylsulfenyl chloride can be synthesized through the chlorosulfonation of octane. This involves the reaction of octane with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions: n-octylsulfenyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfanyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The sulfur atom in the chlorosulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of alkyl sulfides or sulfoxides.
Oxidation Reactions: Formation of sulfonyl chlorides or sulfonic acids.
Reduction Reactions: Formation of thiols or sulfides.
科学的研究の応用
n-octylsulfenyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of n-octylsulfenyl chloride involves its interaction with specific molecular targets. The chlorosulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and synthesis processes.
類似化合物との比較
1-Chlorooctane: Similar in structure but lacks the sulfur atom, making it less reactive in certain chemical reactions.
Octanesulfonyl chloride: Contains a sulfonyl chloride group instead of a chlorosulfanyl group, leading to different reactivity and applications.
Chlorosulfonyl isocyanate: A versatile reagent in organic synthesis, used for different types of chemical transformations compared to n-octylsulfenyl chloride.
Uniqueness: this compound is unique due to the presence of both chlorine and sulfur atoms in its structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
特性
CAS番号 |
40390-87-2 |
|---|---|
分子式 |
C8H17ClS |
分子量 |
180.74 g/mol |
IUPAC名 |
octyl thiohypochlorite |
InChI |
InChI=1S/C8H17ClS/c1-2-3-4-5-6-7-8-10-9/h2-8H2,1H3 |
InChIキー |
IRRLOVWOYNENMI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCSCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(R)-3,4-Dihydro-2H-benzo[b][1,4]oxathiepin-3-amine](/img/structure/B8687744.png)




![N-[3-(2-Aminopropyl)phenyl]acetamide](/img/structure/B8687773.png)


